molecular formula C27H23N3O4 B2468086 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326849-75-5

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2468086
CAS No.: 1326849-75-5
M. Wt: 453.498
InChI Key: DFVRWZVZECNTEE-UHFFFAOYSA-N
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Description

The compound “4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one” is a complex organic molecule. It contains several functional groups, including an oxadiazole ring and an isoquinoline moiety . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,2,4-oxadiazole derivatives have been synthesized and confirmed by spectroscopic techniques . A two-step procedure was used to synthesize a related compound from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .

Scientific Research Applications

Pharmacological Inhibitor Studies

P-glycoprotein Inhibition : A study on HM-30181, a compound structurally related to the queried chemical, demonstrated its potential as a P-glycoprotein inhibitor. This research identified the metabolic pathways of HM-30181 in rats, offering insights into its biotransformation and the role of such inhibitors in enhancing drug bioavailability and overcoming multidrug resistance in cancer therapy (Paek et al., 2006).

Synthesis and Characterization

Antimicrobial Agents : Another study focused on the synthesis and characterization of new quinazolines with potential as antimicrobial agents. This research underscores the methodological advancements in synthesizing compounds that could serve as leads for developing new antimicrobial drugs (Desai et al., 2007).

Anticancer Research

Novel Anticancer Agents : The design and synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure aimed at discovering new anticancer agents were described. This study provides a foundation for understanding how structurally similar compounds to the queried chemical might be applied in cancer research, highlighting their potential to inhibit tumor growth and induce apoptosis in cancer cells (Fang et al., 2016).

Receptor Binding Studies

Dopamine Receptor Affinity : Research on 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole analogues, including their binding affinities for dopamine D(2) and D(3) receptors, offers insights into the neurological applications of such compounds. This could indicate the potential of the queried compound in neurological research, especially in understanding and manipulating dopamine receptor interactions (Huang et al., 2001).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities. Given the reported anticancer activity of similar 1,2,4-oxadiazole derivatives , this compound could be of interest in medicinal chemistry research.

Properties

IUPAC Name

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c1-4-17-9-11-19(12-10-17)30-16-24(22-7-5-6-8-23(22)27(30)31)26-28-25(29-34-26)18-13-20(32-2)15-21(14-18)33-3/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVRWZVZECNTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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